molecular formula C10H12N2 B092157 2,3-Dimethyl-1H-indol-5-ylamine CAS No. 16712-58-6

2,3-Dimethyl-1H-indol-5-ylamine

Cat. No. B092157
CAS RN: 16712-58-6
M. Wt: 160.22 g/mol
InChI Key: NEFAZJJIHDDXKM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indol-5-ylamine is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2,3-dimethyl substitution indicates that two methyl groups are attached to the second and third carbon atoms of the indole ring system. This structural modification can significantly influence the chemical and physical properties of the molecule, as well as its potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives, including those with dimethyl substitutions, often involves the manipulation of indole precursors. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a related compound, was synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . This method showcases the versatility of indole chemistry, allowing for the introduction of various functional groups that can lead to a wide range of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with the potential for various intermolecular interactions. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was characterized by X-ray single crystal diffraction, revealing short intermolecular connections . Such structural analyses are crucial for understanding the physical properties and reactivity of these molecules.

Chemical Reactions Analysis

Indole derivatives participate in a range of chemical reactions. The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid led to the formation of new compounds with high yields . Additionally, alkyl 3-dimethylamino-2-(indol-3-yl)propenoates were used to synthesize condensed indolylpyrimidones and indolylpyranones through reactions with different dinucleophiles . These reactions highlight the reactivity of indole derivatives and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The thermal stability of a related compound was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds can be explored using techniques like TD-DFT, providing insights into their electronic properties . The reactivity of indole derivatives can also be influenced by factors such as redox potential and steric hindrance, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides .

Scientific Research Applications

Metal Complexes and Biological Activity

  • Synthesis of New Metal Complexes : A study detailed the synthesis of new tridentate ligand complexes with various metals (Ni(II), Pt(IV), Pd(II), Zn(II), Cd(II), and Hg(II)) using a compound structurally related to 2,3-Dimethyl-1H-indol-5-ylamine. These complexes, characterized by spectroscopic methods and magnetic moment measurements, showed potential biological activity against both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).

Organic Synthesis and Biological Potential

  • Synthesis of Indole Derivatives : Research into indole derivatives, a category encompassing 2,3-Dimethyl-1H-indol-5-ylamine, focused on synthesizing new compounds with significant biological activity. This included the development of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, indicating the versatility and biological relevance of such structures (Avdeenko et al., 2020).

Thermal Properties and Chemical Synthesis

  • Thermal Properties of Vanadyl Complexes : Another study synthesized azo-Schiff base compounds from a related 1H-indol-3-yl compound, investigating their thermal properties and potential biological activities. This underscores the utility of indole derivatives in developing compounds with specific thermal and biological properties (Al‐Hamdani et al., 2016).

Progesterone Receptor Modulators

  • Development of Progesterone Receptor Modulators : A distinct application in medicinal chemistry involved the use of a similar compound to 2,3-Dimethyl-1H-indol-5-ylamine for designing new progesterone receptor modulators. This work highlights the compound's relevance in developing treatments for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).

Safety And Hazards

“2,3-Dimethyl-1H-indol-5-ylamine” is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name

2,3-dimethyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFAZJJIHDDXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293223
Record name 2,3-Dimethyl-1H-indol-5-ylamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1H-indol-5-ylamine

CAS RN

16712-58-6
Record name 5-Amino-2,3-dimethylindole
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Record name 5-Amino-2,3-dimethylindole
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Record name 2,3-Dimethyl-1H-indol-5-ylamine
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Record name 5-AMINO-2,3-DIMETHYLINDOLE
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